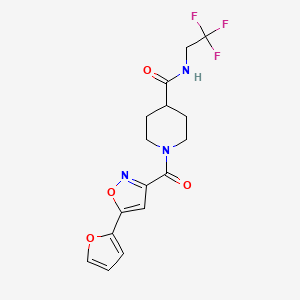

2,6-Difluoro-4-methoxybenzene-1-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Difluoro-4-methoxybenzene-1-sulfonyl fluoride, also known as DFMS or Daniloff’s Reagent, is a chemical compound used in various fields of research and industry. Its IUPAC name is 2,6-difluoro-4-methoxybenzenesulfonyl fluoride . The compound has a molecular weight of 226.18 .

Molecular Structure Analysis

The InChI code for 2,6-Difluoro-4-methoxybenzene-1-sulfonyl fluoride is1S/C7H5F3O3S/c1-13-4-2-5(8)7(6(9)3-4)14(10,11)12/h2-3H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.科学的研究の応用

Organic Synthesis

Sulfonyl fluorides, including 2,6-Difluoro-4-methoxybenzene-1-sulfonyl fluoride, have found widespread applications in organic synthesis . They are used as intermediates in the synthesis of various organic compounds .

Chemical Biology

In the field of chemical biology, sulfonyl fluorides are used as covalent probes. They enable the efficient targeting of active-site amino acid residues . This makes them valuable tools for studying biological systems .

Drug Discovery

Sulfonyl fluorides are also used in drug discovery. They can selectively interact with context-specific amino acids or proteins, which makes them useful in the development of new drugs .

Materials Science

In materials science, sulfonyl fluorides are used due to their unique stability-reactivity balance . They can be used in the synthesis of functional materials .

Fluorosulfonylation

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . 2,6-Difluoro-4-methoxybenzene-1-sulfonyl fluoride can be used in this process .

Synthesis of Sulfonyl Fluorides from Sulfonates or Sulfonic Acids

A new protocol has been developed for directly transforming sulfonates or sulfonic acids to sulfonyl fluorides . This process uses mild reaction conditions and readily available reagents .

Safety and Hazards

特性

IUPAC Name |

2,6-difluoro-4-methoxybenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O3S/c1-13-4-2-5(8)7(6(9)3-4)14(10,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSJUDPODVNCDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)S(=O)(=O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2558934.png)

![N-methyl-4-[[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide](/img/structure/B2558938.png)

![Benzo[d]thiazol-2-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone](/img/structure/B2558945.png)

![2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2558946.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2558947.png)

![benzyl 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetate](/img/structure/B2558952.png)